Ciprofibrat

Übersicht

Beschreibung

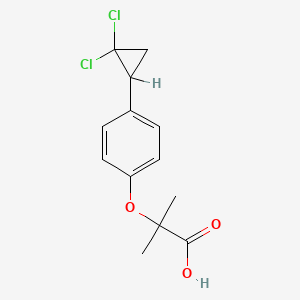

Ciprofibrate is a lipid-lowering agent belonging to the class of fibrates. It is primarily used to treat hyperlipidemia, a condition characterized by elevated levels of lipids in the blood. The chemical name of ciprofibrate is 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid. It is known for its ability to reduce levels of low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL) while increasing high-density lipoprotein (HDL) levels .

Wissenschaftliche Forschungsanwendungen

Ciprofibrat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung verwendet, um das Verhalten von Fibraten in verschiedenen chemischen Reaktionen zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf den Lipidstoffwechsel und seine potenzielle Rolle bei der Behandlung von Stoffwechselstörungen.

Medizin: Ausgiebig untersucht auf seine lipidsenkende Wirkung und potenzielle Vorteile bei Herz-Kreislauf-Erkrankungen.

Industrie: Wird bei der Entwicklung neuer lipidsenkender Mittel und Formulierungen eingesetzt

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es den Peroxisomen-Proliferator-aktivierten Rezeptor alpha (PPARα) aktiviert. Diese Aktivierung führt zu einer erhöhten Expression von Genen, die am Lipidstoffwechsel beteiligt sind, was zu einem verstärkten Abbau von Fettsäuren und einer Reduktion des Triglyceridspiegels führt. Die Gesamtwirkung ist eine Abnahme des LDL- und VLDL-Spiegels und eine Erhöhung des HDL-Spiegels .

Ähnliche Verbindungen:

- Fenofibrat

- Gemfibrozil

- Bezafibrat

Vergleich: this compound ist in seiner chemischen Struktur einzigartig, insbesondere durch das Vorhandensein der Dichlorcyclopropylgruppe, die es von anderen Fibraten unterscheidet. Dieser strukturelle Unterschied trägt zu seinen spezifischen pharmakokinetischen und pharmakodynamischen Eigenschaften bei. Im Vergleich zu Fenofibrat und Gemfibrozil hat this compound eine längere Halbwertszeit, die eine einmal tägliche Dosierung ermöglicht .

Der einzigartige Wirkmechanismus und das günstige pharmakokinetische Profil von this compound machen es zu einem wertvollen Mittel bei der Behandlung von Hyperlipidämie und verwandten Erkrankungen.

Wirkmechanismus

Target of Action

Ciprofibrate primarily targets the Peroxisome proliferator-activated receptor alpha (PPARα) . PPARα is a key regulator of lipid metabolism and plays a central role in the uptake and β-oxidation of fatty acids, especially in the liver .

Mode of Action

Ciprofibrate acts as an agonist of PPARα . By binding to this receptor, it stimulates the transcription of genes related to fatty acid transport across the cell membrane, intracellular lipid trafficking, and both mitochondrial and peroxisomal fatty acid uptake . This leads to increased fatty acid metabolism and a reduction in the levels of triglycerides and low-density lipoprotein (LDL) cholesterol .

Biochemical Pathways

Ciprofibrate affects several biochemical pathways. It strongly upregulates pathways related to oxidative phosphorylation and fatty acid metabolism . This results in increased β-oxidation of fatty acids in the liver, leading to a decrease in triglyceride levels . Additionally, ciprofibrate also upregulates pathways related to ribosome and proteasome biosynthesis .

Pharmacokinetics

The pharmacokinetics of ciprofibrate involve absorption, distribution, metabolism, and excretion (ADME). A study has reported that ciprofibrate exhibits high bioavailability due to almost total intestinal absorption . The half-life of ciprofibrate is reported to be around 80 hours . Approximately 75% of the administered dose of ciprofibrate is metabolised in the liver via glucuronidation, and 80%-97% is eliminated via the kidney .

Result of Action

The action of ciprofibrate leads to a significant reduction in the levels of triglycerides and LDL cholesterol, and an increase in high-density lipoprotein (HDL) cholesterol . It also results in a decrease in the levels of atherogenic VLDL-1, VLDL-2, and dense LDL particles, and an increase in HDL-3 levels . This modulation of lipoprotein subclasses is associated with a decrease in cholesteryl ester transfer protein-mediated cholesteryl ester transfer from HDL .

Action Environment

The action of ciprofibrate may be influenced by the pathophysiology of the disorder being treated . For instance, a greater decrease in non-HDL cholesterol was found among cases with excess body weight . This suggests that environmental factors such as body weight can influence the compound’s action, efficacy, and stability.

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Ciprofibrate exerts its effects by interacting with various enzymes, proteins, and other biomolecules involved in lipid metabolism. It activates PPARα, which in turn regulates the expression of genes involved in fatty acid transport, β-oxidation, and lipoprotein metabolism. Ciprofibrate enhances the activity of lipoprotein lipase, an enzyme responsible for the hydrolysis of triglycerides in lipoproteins, leading to a reduction in plasma triglyceride levels. Additionally, ciprofibrate increases the expression of apolipoprotein A-I and A-II, which are essential components of high-density lipoprotein (HDL) particles, thereby promoting reverse cholesterol transport .

Cellular Effects

Ciprofibrate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It modulates the expression of genes involved in lipid metabolism, leading to increased fatty acid oxidation and decreased triglyceride synthesis. Ciprofibrate also enhances the efflux of cholesterol from cells by upregulating the expression of ATP-binding cassette transporters, such as ABCA1 and ABCG1. This results in increased HDL-mediated cholesterol efflux and reduced intracellular cholesterol levels . Furthermore, ciprofibrate has been shown to reduce the levels of atherogenic lipoproteins, such as very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), by promoting their clearance from the bloodstream .

Molecular Mechanism

At the molecular level, ciprofibrate exerts its effects by binding to and activating PPARα. Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding induces the transcription of genes involved in fatty acid oxidation, lipoprotein metabolism, and cholesterol homeostasis. Ciprofibrate also inhibits the activity of sterol regulatory element-binding protein 1c (SREBP-1c), a transcription factor that promotes lipogenesis, thereby reducing triglyceride synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ciprofibrate have been studied over various time periods. Ciprofibrate has been shown to be stable under physiological conditions, with minimal degradation over time. Long-term studies have demonstrated sustained reductions in plasma triglyceride and cholesterol levels with prolonged ciprofibrate treatment. Additionally, ciprofibrate has been observed to maintain its efficacy in reducing atherogenic lipoproteins and promoting HDL-mediated cholesterol efflux over extended periods .

Dosage Effects in Animal Models

The effects of ciprofibrate vary with different dosages in animal models. In hyperlipidemic rats, ciprofibrate has been shown to significantly reduce plasma triglyceride and cholesterol levels at doses ranging from 0.6 to 3 mg/kg per day. Higher doses of ciprofibrate have been associated with increased risk of adverse effects, such as myopathy and hepatotoxicity. In primate models, ciprofibrate has been observed to induce hepatic peroxisome proliferation and hypertrophy at high doses, although these effects are less pronounced compared to rodents .

Metabolic Pathways

Ciprofibrate is involved in several metabolic pathways related to lipid metabolism. It activates PPARα, which regulates the expression of genes involved in fatty acid transport, β-oxidation, and lipoprotein metabolism. Ciprofibrate enhances the activity of enzymes such as acyl-CoA oxidase and carnitine palmitoyltransferase, which are involved in the β-oxidation of fatty acids. Additionally, ciprofibrate increases the expression of genes encoding for apolipoproteins, lipoprotein lipase, and ATP-binding cassette transporters, thereby promoting lipid metabolism and cholesterol homeostasis .

Transport and Distribution

Ciprofibrate is transported and distributed within cells and tissues through various mechanisms. It is primarily bound to plasma proteins, such as albumin, which facilitates its transport in the bloodstream. Ciprofibrate is taken up by hepatocytes through passive diffusion and active transport mechanisms. Within cells, ciprofibrate is distributed to various subcellular compartments, including the nucleus, where it exerts its effects on gene expression. Ciprofibrate has been shown to accumulate in the liver, where it activates PPARα and regulates lipid metabolism .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Ciprofibrat wird durch einen mehrstufigen Prozess synthetisiert. Eine gängige Methode beinhaltet die Reaktion von 4-(2,2-Dichlorcyclopropyl)phenol mit Methyl-2-brom-2-methylpropanoat in Gegenwart einer Base wie Natriumhydroxid. Die Reaktion wird typischerweise in einem organischen Lösungsmittel wie Aceton unter Rückflussbedingungen durchgeführt. Das Produkt wird dann durch Umkristallisation gereinigt .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine strenge Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird häufig strengen Qualitätskontrollmaßnahmen unterzogen, um pharmazeutische Standards zu erfüllen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ciprofibrat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können this compound in Alkohol-Derivate umwandeln.

Substitution: Halogenatome in this compound können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.

Substitution: Nukleophile Substitutionsreaktionen beinhalten häufig Reagenzien wie Natriummethoxid.

Hauptprodukte:

Oxidation: Carbonsäuren.

Reduktion: Alkohol-Derivate.

Substitution: Verschiedene substituierte Phenoxy-Derivate.

Vergleich Mit ähnlichen Verbindungen

- Fenofibrate

- Gemfibrozil

- Bezafibrate

Comparison: Ciprofibrate is unique in its chemical structure, particularly the presence of the dichlorocyclopropyl group, which distinguishes it from other fibrates. This structural difference contributes to its specific pharmacokinetic and pharmacodynamic properties. Compared to fenofibrate and gemfibrozil, ciprofibrate has a longer half-life, allowing for once-daily dosing .

Ciprofibrate’s distinct mechanism of action and favorable pharmacokinetic profile make it a valuable agent in the management of hyperlipidemia and related conditions.

Eigenschaften

IUPAC Name |

2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2O3/c1-12(2,11(16)17)18-9-5-3-8(4-6-9)10-7-13(10,14)15/h3-6,10H,7H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPSRODZRAIWAKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)C2CC2(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020331 | |

| Record name | Ciprofibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52214-84-3 | |

| Record name | Ciprofibrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52214-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ciprofibrate [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052214843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ciprofibrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09064 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ciprofibrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759617 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ciprofibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ciprofibrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.478 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIPROFIBRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8252JGO9S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzenamine, 4-[(2-fluorophenyl)sulfonyl]-](/img/structure/B1668995.png)

![6-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B1669005.png)

![8-[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-7-hydroxy-4-methylchromen-2-one](/img/structure/B1669006.png)